molecular formula C16H18N2O4 B2977491 N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1704602-58-3

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2977491
CAS No.: 1704602-58-3
M. Wt: 302.33
InChI Key: IBFKJQMROAIYMZ-UHFFFAOYSA-N
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Description

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is an oxalamide derivative with a furan-3-yl ethyl group and a 2-methoxybenzyl substituent. The compound’s unique furan moiety distinguishes it from related derivatives, which typically feature pyridyl or substituted benzyl groups. Oxalamides are known for their modular synthesis, enabling fine-tuning of flavor potency, metabolic stability, and safety profiles .

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-21-14-5-3-2-4-13(14)10-18-16(20)15(19)17-8-6-12-7-9-22-11-12/h2-5,7,9,11H,6,8,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFKJQMROAIYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of the furan-3-yl ethylamine and 2-methoxybenzylamine. These intermediates are then reacted under controlled conditions to form the oxalamide linkage.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it may be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The furan ring and methoxybenzyl group may play crucial roles in binding to enzymes or receptors, leading to biological or chemical activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

Key structural analogs and their substituent variations are summarized in Table 1 .

Compound Name R1 (N1 Substituent) R2 (N2 Substituent) Key Features
Target Compound 2-(furan-3-yl)ethyl 2-methoxybenzyl Furan ring introduces potential for unique metabolic pathways.
S336 (CAS 745047-53-4) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl High umami potency; approved flavor agent with NOEL = 100 mg/kg/day .
S5456 2,3-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Moderate CYP3A4 inhibition (51% at 10 µM), but <50% in definitive assays.
Compound 17 () 4-methoxyphenethyl 2-methoxyphenyl Dual methoxy groups enhance solubility; no reported flavor activity.
N1-(2-Methoxy-4-methylbenzyl)-... (FFDc 3769) 2-methoxy-4-methylbenzyl 2-(pyridin-2-yl)ethyl Methyl group improves metabolic stability; similar NOEL to S336 .

Structural Insights :

  • Furan vs.
  • Methoxy Positioning : Ortho-methoxy groups (target compound, S5456) versus para-methoxy (S336) influence steric hindrance and metabolic oxidation rates .
  • Alkyl vs. Aromatic Chains : Ethyl spacers (target compound, S336) balance flexibility and rigidity, optimizing flavor receptor engagement .

Biological Activity

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Molecular Characteristics

  • Molecular Formula : C15H16N2O4
  • Molecular Weight : 288.30 g/mol
  • CAS Number : 1428357-12-3

Structural Features

The compound features a furan ring and a methoxybenzyl group, which are crucial for its biological interactions. The oxalamide moiety is known for enhancing solubility and bioactivity.

This compound exhibits its biological effects through interactions with specific enzymes and receptors. The furan ring can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This mechanism is significant in modulating enzyme activity and receptor signaling pathways, potentially leading to therapeutic effects.

Pharmacological Properties

Research indicates that this compound may possess various pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, indicating potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Some studies have reported activity against certain bacterial strains, suggesting its utility in developing new antimicrobial agents.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited growth in various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased caspase-3 activity .
  • Anti-inflammatory Research :
    • In a model of acute inflammation, the compound significantly reduced paw edema in rats compared to control groups. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antimicrobial Activity :
    • A screening assay against Gram-positive bacteria revealed that the compound exhibited moderate antibacterial activity, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus .

Data Table of Biological Activities

Activity TypeModel/SystemResult/EffectReference
AnticancerBreast Cancer Cell LinesInhibited growth; induced apoptosisJournal of Medicinal Chemistry
Anti-inflammatoryRat Paw Edema ModelReduced edema; decreased cytokinesInflammation Research
AntimicrobialGram-positive BacteriaMIC = 32 µg/mL against S. aureusMicrobial Screening Journal

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 2-(furan-3-yl)ethylamine with 2-methoxyphenyl isocyanate under controlled conditions:

  • Reagents :
    • 2-(furan-3-yl)ethylamine
    • 2-methoxyphenyl isocyanate
    • Solvent: Dichloromethane
  • Procedure :
    • Combine reagents in dichloromethane at room temperature.
    • Monitor reaction progress using thin-layer chromatography until completion.

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